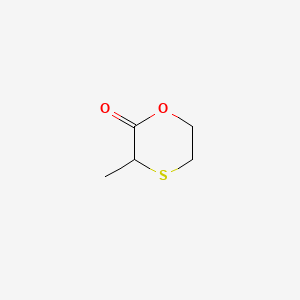![molecular formula C14H20N2O3 B13983957 benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[4-(carboxyl)piperidin-4-yl]carbamate.
Reduction: Formation of benzyl N-[4-(aminomethyl)piperidin-4-yl]carbamate.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-piperidinylcarbamate: Similar structure but lacks the hydroxymethyl group.
N-Benzylpiperidine: Contains the piperidine moiety but differs in the functional groups attached.
Piperidine derivatives: Various compounds with different substituents on the piperidine ring.
Uniqueness
Benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate is unique due to the presence of both the benzyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(6-8-15-9-7-14)16-13(18)19-10-12-4-2-1-3-5-12/h1-5,15,17H,6-11H2,(H,16,18) |
InChI Key |
VNUIBEJUNBYLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


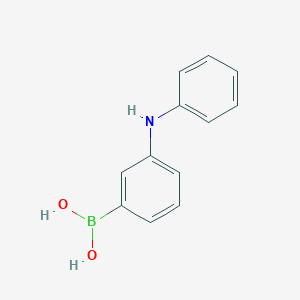
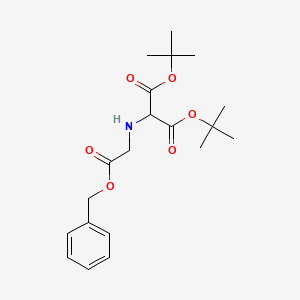
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

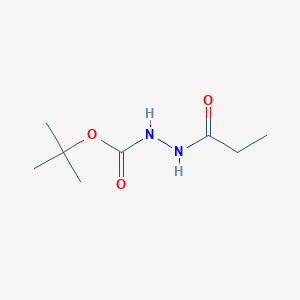

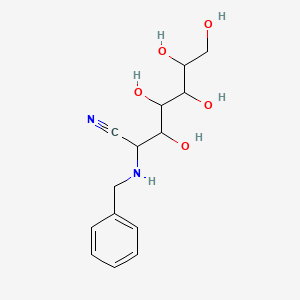

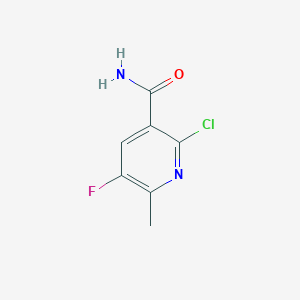

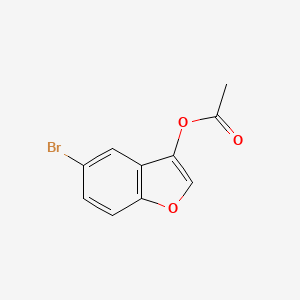
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
